molecular formula C20H17N5O6S3 B4303286 2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE

2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE

Cat. No.: B4303286
M. Wt: 519.6 g/mol
InChI Key: PXITTXISENHYDE-UHFFFAOYSA-N
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Description

2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a benzimidazole ring, a thiazole ring, and a nitrophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with ethyl orthoformate under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The benzimidazole and thiazole intermediates are then coupled using a thiol linkage, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The benzimidazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole and thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs, particularly due to its potential antimicrobial and anticancer properties.

    Biological Studies: The compound can be used in studies to understand the interactions of benzimidazole and thiazole derivatives with biological targets.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their function. The benzimidazole ring is known to bind to DNA, potentially interfering with DNA replication and transcription. The nitrophenyl sulfonyl group could enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir, an antiretroviral drug.

Uniqueness

What sets 2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE apart is its combination of structural features from both benzimidazole and thiazole rings, along with the nitrophenyl sulfonyl group. This unique structure may confer enhanced biological activity and specificity compared to simpler analogs.

Properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O6S3/c1-2-31-13-5-8-15-16(9-13)23-20(22-15)32-11-17(26)24-19-21-10-18(33-19)34(29,30)14-6-3-12(4-7-14)25(27)28/h3-10H,2,11H2,1H3,(H,22,23)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXITTXISENHYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE

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